
AMG-3969
Overview
Description
AMG-3969 is a complex organic compound that features multiple functional groups, including an amino group, a sulfonyl group, a piperazine ring, and a hexafluoroisopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-3969 typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amino group on the pyridine ring.
Final Coupling: The final step involves coupling the synthesized intermediate with hexafluoroisopropanol under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the propynyl group.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonyl group may yield thiol derivatives.
Scientific Research Applications
Scientific Research Applications
AMG-3969 has been utilized in several key areas of research:
- Investigating GK-GKRP Interaction : Researchers use this compound to dissect the molecular dynamics of the GK-GKRP interaction, providing insights into its regulatory role in glucose metabolism. This understanding is critical for developing targeted therapies for diabetes .
- Validating Glucokinase as a Therapeutic Target : The efficacy of this compound in lowering blood glucose levels in diabetic animal models supports the hypothesis that glucokinase is a viable target for therapeutic intervention in type 2 diabetes .
- Developing Novel Antidiabetic Therapies : The optimization and success of this compound have paved the way for further development of similar compounds that can disrupt the GK-GKRP interaction, potentially leading to new classes of antidiabetic medications .
Preclinical Studies
- Rodent Models : In studies involving db/db mice (a model for type 2 diabetes), this compound demonstrated significant reductions in fed blood glucose levels. The compound effectively promoted glucokinase translocation and activity, showcasing its potential as an antidiabetic agent .
- Comparison with Other Compounds : this compound was compared with its predecessor, AMG-1694, revealing enhanced efficacy and metabolic stability. This improvement highlights the importance of structural optimization in drug development .
- Safety Profile : Notably, this compound has shown a favorable safety profile by not affecting insulin or triglyceride levels in normoglycemic models while still providing therapeutic benefits to diabetic subjects .
Data Tables
Mechanism of Action
The mechanism of action of AMG-3969 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-((6-Amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with a trifluoroisopropanol moiety.
2-(4-(4-((6-Amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-ethanol: Similar structure but with a hexafluoroethanol moiety.
Uniqueness
The uniqueness of AMG-3969 lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hexafluoroisopropanol moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20F6N4O3S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[4-[4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29) |
InChI Key |
SIFKNECWLVONIH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.